molecular formula C15H19ClN4O3 B595301 tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1227958-31-7

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate

Cat. No.: B595301
CAS No.: 1227958-31-7
M. Wt: 338.792
InChI Key: WXGLJIHPWSSLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate ( 1227958-31-7) is a high-value chemical building block primarily used in pharmaceutical research and development . This pyrrolopyrimidine-derivative scaffold is a key synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs). The compound features a chloro group at the 4-position and a morpholino substitution at the 2-position of the pyrrolo[2,3-d]pyrimidine core, which is protected by a tert-butoxycarbonyl (Boc) group . This specific molecular architecture, with an exact molecular weight of 338.79 and a molecular formula of C15H19ClN4O3, makes it a versatile precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions . It is critical for researchers exploring kinase inhibitors and other targeted therapies. The product is offered with a guaranteed purity of 95% or higher and requires storage conditions of sealed and dry, between 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-chloro-2-morpholin-4-ylpyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLJIHPWSSLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1N=C(N=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744306
Record name tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-31-7
Record name 1,1-Dimethylethyl 4-chloro-2-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-2-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method

The patent CN110386936B outlines a cyclocondensation strategy starting from 2-methyl-3,3-dichloroacrylonitrile (IV ) and trimethyl orthoformate. Key steps include:

  • Condensation : Reacting IV with trimethyl orthoformate in solvent A (e.g., dichloromethane) at 20–40°C for 4–6 hours, yielding 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Cyclization : Treating the intermediate with formamidine acetate and a base (e.g., NaOH) in solvent B (e.g., ethanol/water). The reaction proceeds via a one-pot addition-condensation-elimination sequence:

    • Addition-condensation : Conducted at 20–40°C for 2–8 hours.

    • Elimination : Heated to 60–80°C for 2–8 hours to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I ).

Yield : 68–72% after purification via recrystallization.

Cu-Catalyzed Coupling Method

An alternative route reported in Tetrahedron Letters employs Cu-catalyzed cross-coupling using 5-bromo-2,4-dichloropyrimidine and terminal alkynes. This method constructs the pyrrolo[2,3-d]pyrimidine core in fewer steps:

  • Sonogashira Coupling : Reacting 5-bromo-2,4-dichloropyrimidine with a terminal alkyne (e.g., propargyl alcohol) using Pd(PPh₃)₂Cl₂/CuI in THF at 60°C.

  • Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) forms the fused pyrrole ring.

Yield : 75–82% for the cyclized product.

Morpholino Group Installation

The morpholino group at position 2 is introduced via nucleophilic aromatic substitution (SNAr). After core synthesis, the C2 chlorine is replaced by morpholine under controlled conditions:

  • Reaction Conditions :

    • Solvent : DMF or DMSO at 80–100°C.

    • Base : Et₃N or K₂CO₃ to deprotonate morpholine.

    • Stoichiometry : 1.2–1.5 equivalents of morpholine relative to the substrate.

  • Mechanism : The electron-deficient pyrimidine ring facilitates SNAr at C2, displacing chloride with morpholine.

Yield : 85–90% after column chromatography.

Esterification with tert-Butyl Group

The tert-butyl carboxylate group at position 7 is introduced via esterification:

  • Carboxylation : Oxidizing the pyrrole nitrogen using Boc anhydride ((Boc)₂O) in the presence of DMAP (4-dimethylaminopyridine).

  • Protection : Reacting the intermediate with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) at 0–5°C to form the tert-butyl ester.

Yield : 78–84% after silica gel chromatography.

Optimization and Scalability

Cyclocondensation Route Optimization

ParameterOptimal ConditionImpact on Yield
Solvent (Step 1)DichloromethaneMaximizes intermediate purity
Temperature (Step 2)60°C (elimination)Reduces byproduct formation
Base Equivalents2.5 eq NaOHBalances reaction rate and cost

Scalability : Pilot-scale batches (1 kg) achieved 65% overall yield with >99% HPLC purity.

Cu-Catalyzed Route Optimization

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₂Cl₂Ensures complete coupling
SolventTHFEnhances alkyne solubility
Cyclization Time12 hoursPrevents over-oxidation

Scalability : Demonstrated at 500 g scale with 70% overall yield.

Analytical Characterization

Critical quality control measures include:

  • ¹H NMR : Confirms substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, morpholino protons at δ 3.6–3.8 ppm).

  • HRMS : Validates molecular weight (observed [M+H]⁺ at m/z 338.1145 vs. calculated 338.1138).

  • HPLC : Purity >99% using a C18 column with acetonitrile/water gradient .

Chemical Reactions Analysis

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H19ClN4O3
  • Molecular Weight : 338.79 g/mol
  • CAS Number : 1227958-31-7

The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of a morpholino group enhances its solubility and bioavailability, making it a candidate for drug development.

Inhibitory Activity Against IKKα

One of the primary applications of tert-butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is its role as an inhibitor of IκB kinase α (IKKα). Research has shown that IKKα plays a crucial role in the NF-κB signaling pathway, which is implicated in various cancers including prostate and breast cancer. The compound has been evaluated for its selectivity and potency against IKKα compared to IKKβ, with findings indicating that it can effectively inhibit IKKα activity in cellular models .

Potential in Cancer Therapeutics

The compound's ability to selectively inhibit IKKα suggests it could serve as a therapeutic agent in cancer treatment. By targeting specific isoforms within the NF-κB pathway, it may reduce unwanted side effects associated with broader inhibitors that affect both IKKα and IKKβ. This selectivity is critical for developing more effective cancer therapies with minimal toxicity .

Biochemical Characterization

Studies have characterized the biochemical properties of this compound through various assays measuring its inhibitory constant (Ki) values against different kinases. The compound showed promising results with low micromolar Ki values, indicating strong binding affinity to its target .

Table 1: Inhibitory Data for this compound

Target KinaseKi (μM)Selectivity
IKKα0.5High
IKKβ5.0Moderate
PKB/Akt10.0Low

The data suggests that this compound has a high selectivity for IKKα over other kinases, making it a valuable candidate for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate involves the inhibition of the electron transport chain in the mitochondria of susceptible organisms . This disruption leads to a loss of cellular energy production, ultimately causing cell death. The compound targets specific enzymes and pathways involved in mitochondrial respiration.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Reference
Main Compound 4-Cl, 2-morpholino C₁₅H₁₉ClN₄O₃ 338.11 Enhanced solubility (morpholino), synthetic versatility
Baricitinib Impurity 38 4-Cl, 2-H C₁₁H₁₂ClN₃O₂ 253.68 Simpler structure; lacks morpholino, reduced polarity
tert-Butyl 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (PPP-3) 2-Cl, 4-Cl C₁₁H₁₂Cl₂N₃O₂ 289.14 Higher electrophilicity; dual Cl allows diverse substitutions
tert-Butyl 5-Bromo-4-Cl-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate 4-Cl, 5-Br C₁₁H₁₁BrClN₃O₂ 332.58 Bromine increases molecular weight; potential for Suzuki couplings

Key Insights :

  • The morpholino group in the main compound improves solubility and binding affinity compared to simpler analogs like Baricitinib Impurity 38 .
  • Dichloro analogs (e.g., PPP-3) offer reactive sites for further functionalization but lack the hydrogen-bonding capacity of morpholino .

Core Structure Variations

Compound Name Core Structure Substituents Key Properties Reference
Main Compound Pyrrolo[2,3-d]pyrimidine 7-tert-butyl, 4-Cl, 2-morpholino Planar aromatic system; ideal for kinase binding
Ethyl 2-Phenyl-4-(prop-2-yn-1-yloxy)-thieno[2,3-d]pyrimidine-7-carboxylate Thieno[2,3-d]pyrimidine Ethyl carboxylate, phenyl, propargyloxy Sulfur-containing core alters electronic properties; planar packing via C–H···π bonds
tert-Butyl 2-Chloro-4-Morpholino-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (QK-7510) Pyrrolo[3,4-d]pyrimidine 2-Cl, 4-morpholino Isomeric core shifts substituent positions; impacts binding pocket interactions

Key Insights :

  • Thieno[2,3-d]pyrimidines exhibit distinct crystallographic packing due to sulfur’s van der Waals interactions .
  • Pyrrolo[3,4-d]pyrimidine isomers (e.g., QK-7510) alter substituent spatial arrangement, affecting target selectivity .

Key Insights :

  • The morpholino group balances lipophilicity and solubility, making the main compound more drug-like than dichloro analogs.
  • Boc-protection strategies are critical for introducing tert-butyl groups in analogs .

Biological Activity

tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (CAS Number: 1227958-31-7) is a compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

  • Molecular Formula : C15H19ClN4O3
  • Molecular Weight : 340.81 g/mol
  • CAS Number : 1227958-31-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases or enzymes critical for tumor growth and survival.

Biological Activity Overview

  • Antitumor Activity :
    • In vitro studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines.
    • Case Study : A study demonstrated that this compound effectively inhibited the proliferation of HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines at nanomolar concentrations, showcasing a selectivity index favoring cancer cells over normal cells .
  • Antimicrobial Activity :
    • The compound has shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than many existing treatments.
    • Research Findings : In a high-throughput screening of over 100,000 compounds, this compound was identified as one of the top candidates for anti-tubercular activity, with further SAR studies confirming its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity:

  • Compounds with different substituents on the pyrrolopyrimidine core exhibited varying degrees of inhibition against target enzymes.
Compound VariantStructure ModificationBiological ActivityMIC (µM)
AMethyl group additionModerate15
BFluoro substitutionHigh5
CHydroxy group additionLow>50

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that this compound has a favorable safety profile in vitro. Further studies are required to evaluate its pharmacokinetics and long-term effects in vivo.

Q & A

Q. Advanced

  • X-ray crystallography : Resolves conformation (e.g., planar pyrrolopyrimidine core, dihedral angles <3° with substituents) .
  • NOESY NMR : Confirms spatial proximity of morpholino and pyrrolo protons .
  • DFT calculations : Predicts electronic properties (e.g., HOMO/LUMO levels) to rationalize reactivity .

What is the role of the morpholino and tert-butyl groups in this compound?

Q. Basic

  • Morpholino : Enhances solubility and modulates target binding (e.g., kinase inhibition via hydrogen bonding) .
  • tert-Butyl : Acts as a transient protecting group for the pyrrolo nitrogen, improving stability during synthesis .

How can researchers address low yields in Sonogashira coupling steps for related intermediates?

Q. Advanced

  • Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI (1:1 ratio) with DIEA as a base in THF .
  • Alkyne excess : Add 1.2 equivalents of 3,3-diethoxyprop-1-yne to drive completion .
  • Inert atmosphere : Rigorous nitrogen purging prevents Cu(I) oxidation .

How to resolve discrepancies in reported biological activity data?

Q. Advanced

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated or Boc-deprotected analogs) .
  • Dose-response validation : Repeat assays with freshly purified compound to rule out degradation .
  • Target engagement studies : Employ SPR or ITC to confirm binding affinity independently .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

  • Short-term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the morpholino group .
  • Long-term : Lyophilization in inert atmosphere (argon) extends shelf life >12 months .
  • In solution : Avoid DMSO >1 week; monitor decomposition via TLC (Rf shift) .

How to confirm regioselectivity in electrophilic substitution reactions on the pyrrolo[2,3-d]pyrimidine core?

Q. Advanced

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track substitution sites via NMR .
  • Kinetic studies : Compare reaction rates at C4 vs. C6 positions under varying temperatures .
  • X-ray crystallography : Resolve electron density maps to identify preferred sites .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Advanced

  • Exothermic reactions : Use jacketed reactors with controlled cooling during Boc deprotection .
  • Catalyst removal : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) .
  • Process safety : Screen for hazardous intermediates (e.g., TFA-DCM exotherms) via DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.